molecular formula C15H13Cl2NO2 B5880271 N-(3,4-dichlorophenyl)-2-(3-methylphenoxy)acetamide

N-(3,4-dichlorophenyl)-2-(3-methylphenoxy)acetamide

Cat. No. B5880271
M. Wt: 310.2 g/mol
InChI Key: FIPPHENAOIUVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-2-(3-methylphenoxy)acetamide, commonly known as diclosulam, is a herbicide that belongs to the sulfonylurea family. It was first discovered by Dow AgroSciences in 1993 and was introduced to the market in 2005. Diclosulam is known for its broad-spectrum activity against a wide range of weeds, including difficult-to-control species such as marestail, waterhemp, and Palmer amaranth.

Mechanism of Action

The herbicidal activity of diclosulam is due to its ability to inhibit the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Diclosulam has been shown to have a low toxicity to mammals and birds. However, it can be toxic to aquatic organisms, and care should be taken to prevent contamination of water sources during its application.

Advantages and Limitations for Lab Experiments

Diclosulam is a useful tool for studying the biosynthesis of branched-chain amino acids in plants and the impact of ALS inhibition on plant growth and development. However, its effectiveness can be affected by environmental factors such as temperature, soil moisture, and pH.

Future Directions

There are several areas of research that are currently being explored with regards to diclosulam. These include:
1. Development of new formulations that improve the efficacy and safety of diclosulam.
2. Investigation of the impact of diclosulam on non-target organisms, including soil microorganisms and beneficial insects.
3. Study of the potential for diclosulam to be used in combination with other herbicides to improve weed control and reduce the risk of resistance.
4. Exploration of the potential for diclosulam to be used in sustainable agriculture practices, such as conservation tillage and cover cropping.
In conclusion, diclosulam is a herbicide that has been extensively studied for its herbicidal properties and its potential use in agriculture. Its mechanism of action involves the inhibition of the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants. Diclosulam has a low toxicity to mammals and birds, but can be toxic to aquatic organisms. Future research is focused on improving the efficacy and safety of diclosulam, investigating its impact on non-target organisms, and exploring its potential for use in sustainable agriculture practices.

Synthesis Methods

The synthesis of diclosulam involves a multi-step process that starts with the reaction of 3,4-dichloroaniline with 3-methylphenol to form 3,4-dichloro-2-(3-methylphenoxy)aniline. This intermediate is then reacted with chloroacetyl chloride to form N-(3,4-dichlorophenyl)-2-(3-methylphenoxy)acetamide.

Scientific Research Applications

Diclosulam has been extensively studied for its herbicidal properties and its potential use in agriculture. It has been shown to be effective against a wide range of weeds, including those that are resistant to other herbicides. Diclosulam has also been studied for its impact on soil microbial communities and its potential to affect soil health.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-10-3-2-4-12(7-10)20-9-15(19)18-11-5-6-13(16)14(17)8-11/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPPHENAOIUVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-(3-methylphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.